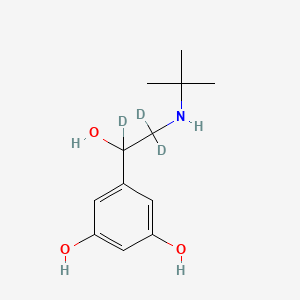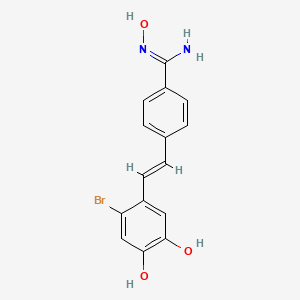
Hydroxy ziprasidone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy ziprasidone-d8 is a deuterated derivative of hydroxy ziprasidone, an atypical antipsychotic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ziprasidone. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound during metabolic studies without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy ziprasidone-d8 involves the deuteration of hydroxy ziprasidone. The process typically includes the following steps:
Deuteration Reaction: Hydroxy ziprasidone is subjected to a deuteration reaction using deuterium gas (D2) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of hydroxy ziprasidone are deuterated using deuterium gas in high-pressure reactors.
Purification and Quality Control: The product is then purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy ziprasidone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced ziprasidone.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include deuterated analogs of oxidized, reduced, and substituted ziprasidone derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxy ziprasidone-d8 is widely used in scientific research, including:
Pharmacokinetic Studies: The compound is used to trace the metabolic pathways of ziprasidone in the body.
Metabolic Studies: It helps in understanding the metabolism and biotransformation of ziprasidone.
Drug Interaction Studies: this compound is used to study interactions with other drugs and their impact on ziprasidone metabolism.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Research: It is used in the development of new formulations and delivery systems for ziprasidone.
Wirkmechanismus
Hydroxy ziprasidone-d8 exerts its effects by targeting specific neurotransmitter receptors in the brain. The primary molecular targets include:
Dopamine Receptors: It acts as an antagonist at dopamine D2 receptors, reducing dopamine activity.
Serotonin Receptors: It also antagonizes serotonin 5-HT2A receptors, modulating serotonin levels.
Other Receptors: this compound interacts with other receptors like 5-HT1A, 5-HT2C, and alpha-adrenergic receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
- Ziprasidone
- Deuterated risperidone
- Deuterated olanzapine
- Deuterated quetiapine
Eigenschaften
Molekularformel |
C21H21ClN4O2S |
|---|---|
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)/i5D2,6D2,7D2,8D2 |
InChI-Schlüssel |
IYNREZQRIITXHB-YEBVBAJPSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)








![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
